2-Methoxy-4-[(E)-({2-[(3-methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-[(E)-({2-[(3-methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-Methoxy-4-[(E)-({2-[(3-methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) in the Paal-Knorr synthesis .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and metal-free dehydration methods has been explored to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[(E)-({2-[(3-methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using halogens or nitric acid.
Common Reagents and Conditions
Common reagents include sulfurizing agents like phosphorus pentasulfide for thiophene ring formation, and palladium catalysts for cross-coupling reactions . Conditions often involve specific temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-Methoxy-4-[(E)-({2-[(3-methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[(E)-({2-[(3-methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
2-Methoxy-4-[(E)-({2-[(3-methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate is unique due to its specific structural features and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21N3O6S |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-[(3-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C23H21N3O6S/c1-30-17-6-3-5-16(12-17)22(28)24-14-21(27)26-25-13-15-8-9-18(19(11-15)31-2)32-23(29)20-7-4-10-33-20/h3-13H,14H2,1-2H3,(H,24,28)(H,26,27)/b25-13+ |
InChI Key |
PLNQMSIQYKWGJI-DHRITJCHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CS3)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CS3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.